molecular formula C19H13FN2O2S B14127794 1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14127794
M. Wt: 352.4 g/mol
InChI Key: PMUNTQMQCVUPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyl-substituted thiophene with a fluorophenyl-substituted pyrimidine under acidic or basic conditions . The reaction may require heating and the use of solvents such as acetic acid or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a fluorophenyl group, and a thieno[3,2-d]pyrimidine core sets it apart from other similar compounds .

Properties

Molecular Formula

C19H13FN2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H13FN2O2S/c20-14-7-4-8-15(11-14)22-18(23)17-16(9-10-25-17)21(19(22)24)12-13-5-2-1-3-6-13/h1-11H,12H2

InChI Key

PMUNTQMQCVUPML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.